molecular formula C9H6IO4- B1259997 4-Hydroxy-3-iodophenylpyruvate

4-Hydroxy-3-iodophenylpyruvate

Cat. No.: B1259997
M. Wt: 305.05 g/mol
InChI Key: CDAHFUWPMGXLON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-iodophenylpyruvate is a halogenated derivative of 4-hydroxyphenylpyruvate (HPP), a key intermediate in tyrosine metabolism. Structurally, it features a phenyl ring substituted with a hydroxyl group at the para-position (C4) and an iodine atom at the meta-position (C3), linked to a pyruvate moiety (α-keto acid group).

HPP (C₉H₈O₄, molecular weight 180.16) is well-characterized as a substrate for 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the catabolism of tyrosine .

Properties

Molecular Formula

C9H6IO4-

Molecular Weight

305.05 g/mol

IUPAC Name

3-(4-hydroxy-3-iodophenyl)-2-oxopropanoate

InChI

InChI=1S/C9H7IO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)/p-1

InChI Key

CDAHFUWPMGXLON-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)[O-])I)O

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxyphenylpyruvate (HPP)

  • Structure : Phenyl ring with a hydroxyl group at C4 and a pyruvate group.
  • Molecular Weight : 180.16 .
  • Role : Substrate for HPPD in tyrosine degradation; implicated in herbicide development (e.g., HPPD inhibitors like triketones) .
  • Synthesis : Typically derived from tyrosine via transamination or chemical methods, as described in for oxime derivatives .

3,5-Dibromo-4-hydroxyphenylpyruvate Derivatives

  • Structure : Bromine atoms at C3 and C5 positions on the phenyl ring.
  • Molecular Weight : ~338.0 (theoretical for dibromo-HPP).
  • Synthesis: Bromination of HPP derivatives using bromine in dichloromethane, as shown in for Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate .

4-Hydroxy-3-iodophenylpyruvate

  • Structure : Iodine at C3, hydroxyl at C4, pyruvate group.
  • Molecular Weight : ~307.16 (theoretical).
  • Synthesis : Likely involves iodination of HPP precursors. While details bromination, iodination may require alternative reagents (e.g., I₂ with catalysts) due to iodine’s lower reactivity compared to bromine .
  • Hypothetical Properties: Solubility: Reduced aqueous solubility compared to HPP due to iodine’s hydrophobicity. Electronic Effects: Iodine’s electronegativity may stabilize the phenyl ring, affecting enzyme binding (e.g., HPPD inhibition) . Biological Activity: Potential anticancer or herbicidal activity inferred from brominated analogs, though specific data are unavailable .

Comparative Analysis Table

Compound Substituents Molecular Weight Key Synthetic Method Potential Applications
4-Hydroxyphenylpyruvate -OH (C4) 180.16 Tyrosine transamination HPPD substrate, herbicide target
3,5-Dibromo-HPP derivative -Br (C3, C5), -OH ~338.0 Bromination in CH₂Cl₂ Anticancer agents (in vitro)
This compound -I (C3), -OH ~307.16 Hypothetical iodination Theoretical HPPD inhibition, drug design

Research Implications and Gaps

  • Structural Insights : Iodination may enhance binding to hydrophobic enzyme pockets (e.g., HPPD’s active site) compared to smaller halogens like bromine .
  • Biological Studies: No direct data on this compound’s activity exist; future work should prioritize in vitro assays using cancer cell lines or HPPD enzyme models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-iodophenylpyruvate
Reactant of Route 2
4-Hydroxy-3-iodophenylpyruvate

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